Ethyl 2-phenylamino-5-thiazolecarboxylate
Overview
Description
Ethyl 2-phenylamino-5-thiazolecarboxylate is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-phenylamino-5-thiazolecarboxylate has been deduced by 1H-NMR, 13C-NMR, FT-IR, MS, microanalysis, and single-crystal X-ray crystallography .Physical And Chemical Properties Analysis
Ethyl 2-phenylamino-5-thiazolecarboxylate has a molecular weight of 248.3 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthetic Studies and Compound Development
Synthesis and Isomerization in Bacitracin Analogs
Research has shown that compounds related to Ethyl 2-phenylamino-5-thiazolecarboxylate, such as Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate, undergo complete racemization at the thiazoline ring formation stage, highlighting the synthetic complexity and challenges in developing thiazole peptides (Hirotsu, Shiba, & Kaneko, 1970).
Antimicrobial and Antituberculosis Activity
Novel thiazole compounds, incorporating Ethyl 2-phenylamino-5-thiazolecarboxylate derivatives, have been synthesized and evaluated for their in-vitro antimicrobial, antimalarial, anti-tuberculosis activities, and in-silico study, indicating potential against various bacterial strains, including S. aureus (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Antiproliferative Screening
A series of new thiazole compounds synthesized from Ethyl 2-phenylamino-5-thiazolecarboxylate derivatives have demonstrated significant anticancer activity against breast cancer cells MCF7, suggesting their potential in cancer therapy research (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Material Science and Industrial Applications
- Corrosion Inhibition: Research into pyranpyrazole derivatives, structurally related to Ethyl 2-phenylamino-5-thiazolecarboxylate, has shown that these compounds can serve as effective corrosion inhibitors for mild steel in industrial applications, offering insights into their practical applications beyond pharmaceuticals (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-anilino-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17-10)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGNNOXUYKOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446147 | |
Record name | ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylamino-5-thiazolecarboxylate | |
CAS RN |
591777-89-8 | |
Record name | ETHYL 2-PHENYLAMINO-5-THIAZOLECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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